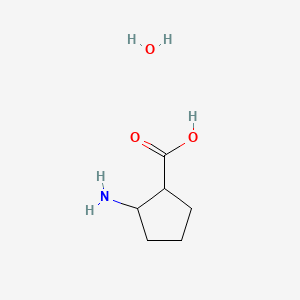
2-Aminocyclopentane-1-carboxylic acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminocyclopentane-1-carboxylic acid;hydrate is a non-proteinogenic amino acid that consists of a five-membered cyclopentane ring with an amino group and a carboxylic acid group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminocyclopentane-1-carboxylic acid typically involves the cyclization of γ-substituted amino acid derivatives or the alkylation of glycine equivalents with 1,2-electrophiles . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production methods for 2-Aminocyclopentane-1-carboxylic acid are not well-documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions typically occur under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oximes, nitro compounds, alcohols, aldehydes, amides, and other derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Aminocyclopentane-1-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Aminocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by mimicking the structure of natural substrates . This inhibition can lead to various biological effects, such as the suppression of pathogen growth or modulation of metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Aminocyclopentane-1-carboxylic acid include:
2-Aminocyclopropane-1-carboxylic acid: Known for its role as a precursor in the biosynthesis of the plant hormone ethylene.
2-Aminocyclobutane-1-carboxylic acid: Used in the synthesis of cyclic peptides and pseudopeptides.
2-Aminocyclohexane-1-carboxylic acid: Another cyclic amino acid with applications in peptide synthesis.
Uniqueness
2-Aminocyclopentane-1-carboxylic acid is unique due to its five-membered ring structure, which provides a distinct conformational constraint compared to other cyclic amino acids. This unique structure allows it to interact with specific molecular targets and pathways, making it valuable in various scientific research and industrial applications.
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
2-aminocyclopentane-1-carboxylic acid;hydrate |
InChI |
InChI=1S/C6H11NO2.H2O/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H2 |
Clé InChI |
YYWMKUKXTPLTAF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)N)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















